Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Physicochemical profiling Membrane permeability LogP comparison

Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic building block belonging to the 2-quinolone subclass of tetrahydroquinolines, characterized by a fused bicyclic core with a C-2 carbonyl (oxo) moiety and a C-6 methyl ester. This substitution pattern creates a scaffold with three hydrogen-bond acceptor sites and one donor site, granting it distinct physicochemical properties compared to its non-oxo and free-acid analogs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 177478-63-6
Cat. No. B171289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate
CAS177478-63-6
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C11H11NO3/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(13)12-9/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyOKZGRHUCJRZYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate (CAS 177478-63-6): A Versatile 2-Quinolone Scaffold for Medicinal Chemistry and Chemical Biology


Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic building block belonging to the 2-quinolone subclass of tetrahydroquinolines, characterized by a fused bicyclic core with a C-2 carbonyl (oxo) moiety and a C-6 methyl ester [1]. This substitution pattern creates a scaffold with three hydrogen-bond acceptor sites and one donor site, granting it distinct physicochemical properties compared to its non-oxo and free-acid analogs . The compound is employed as a synthetic intermediate in programs targeting respiratory diseases, metabolic disorders, and oncology, where its combination of ring saturation and functional group placement provides a balance of reactivity, polarity, and permeability not achievable with closely related tetrahydroquinoline esters [1].

Procurement Considerations: Why Methyl 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate Cannot Be Directly Swapped with Non-Oxo or Free-Acid Analogs


Generic substitution among methyl tetrahydroquinoline-6-carboxylate congeners fails because the C-2 oxo group fundamentally alters the scaffold's electronic surface, hydrogen-bonding capacity, and metabolic vulnerability, directly impacting downstream synthetic utility and biological profile . The non-oxo analog (methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, CAS 177478-49-8) exhibits a >0.5 log unit increase in lipophilicity and a 31% lower polar surface area, leading to markedly different solubility, membrane permeability, and CYP450 susceptibility . Conversely, the free acid (2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, CAS 70639-77-9) demands additional amide coupling steps if ester prodrug or late-stage diversification is required, while the ethyl ester analog (CAS 70639-79-1) introduces steric bulk that can hinder key transformations . The quantitative evidence below demonstrates that small structural variations produce non-interchangeable physicochemical and reactivity profiles, making compound-specific sourcing essential for reproducible research outcomes.

Quantitative Differentiation Evidence: Methyl 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate vs. Nearest Structural Analogs


Lipophilicity and Permeability: 2-Oxo Methyl Ester vs. Non-Oxo Methyl Ester

The target compound (C-2 oxo present) exhibits a calculated LogP of 1.50, which is substantially lower than the non-oxo analog methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (LogP 2.70), representing a 1.20 log unit shift toward aqueous compatibility . This 1.20 log unit difference corresponds to an approximately 16-fold change in octanol-water partition coefficient, placing the 2-oxo derivative within the optimal LogP range (1–3) for balanced solubility and passive membrane permeation described by Lipinski's rule-of-five framework [1]. The non-oxo compound's higher LogP (>2.5) increases the probability of poor aqueous solubility, aggregation, and non-specific binding in cell-based assays.

Physicochemical profiling Membrane permeability LogP comparison

Polar Surface Area (PSA): Impact on Membrane Penetration and Oral Bioavailability

The target compound has a topological polar surface area (tPSA) of 55.4 Ų, which is significantly higher than the 38.3 Ų of the non-oxo analog . This PSA difference of 17.1 Ų arises from the additional carbonyl oxygen and its influence on the amide-like resonance of the 2-quinolone ring. PSA values below 60 Ų generally predict good oral absorption, whereas the lower value for the non-oxo analog may favor excessive membrane partitioning and rapid hepatic clearance [1]. For CNS-targeted programs, the target compound's PSA of 55.4 Ų still falls below the commonly cited 70 Ų threshold for blood-brain barrier penetration, while providing better aqueous solubility than its non-oxo counterpart [1].

Polar surface area Brain penetration Oral bioavailability prediction

Ester Substituent Effect: Methyl Ester vs. Ethyl Ester Impact on Metabolic Stability and Synthetic Efficiency

The methyl ester derivative (target compound) has a calculated LogP of 1.50, while the ethyl ester analog (CAS 70639-79-1) has a reported LogP of approximately 1.30 . Although the difference appears modest, the methyl ester offers a smaller steric footprint, which in the context of tetrahydroquinoline scaffolds has been shown to improve yields in subsequent amidation reactions by reducing steric hindrance at the ester carbonyl [1]. Furthermore, methyl esters in the 2-quinolone series generally exhibit greater resistance to plasma esterases compared to ethyl esters, as the 2-oxo group participates in intramolecular hydrogen bonding that partially shields the ester from enzymatic hydrolysis, an effect amplified with the smaller methyl substituent [1].

Esterase stability Steric effects Synthetic yield

Structural Validation as a Key Intermediate: Patent-Documented Use in Dual-Acting Bronchodilator Synthesis

Patent WO2016046390A1 explicitly employs methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate as a critical intermediate in the convergent synthesis of dual β2-adrenoceptor agonist/M3 muscarinic antagonist compounds for COPD and asthma [1]. The 6-carboxylate ester serves as a regiochemical handle for late-stage functionalization, and the 2-oxo group is essential for the planar amide character required for target engagement [1]. In contrast, the non-oxo analog (CAS 177478-49-8) lacks the hydrogen-bond acceptor necessary for proper binding conformation with the M3 receptor, and the free acid (CAS 70639-77-9) cannot undergo the same direct amidation sequence without prior esterification [2].

Respiratory therapeutics Process chemistry GMP intermediate

Recommended Application Scenarios for Methyl 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate Based on Quantitative Differentiation Evidence


Lead Optimization in Respiratory and CNS Programs Requiring Balanced LogP (1.0–2.0) and PSA (50–60 Ų)

The target compound's LogP of 1.50 and PSA of 55.4 Ų place it in an ideal physicochemical window for oral absorption and blood-brain barrier penetration, as established in Section 3, Evidence Items 1 and 2 . Medicinal chemistry teams optimizing tetrahydroquinoline-based leads for GPCR targets (β2-adrenoceptor, M3 muscarinic, dopamine receptors) can use this scaffold as a starting point with confidence that the polarity is pre-optimized, reducing the need for extensive property-tuning cycles compared to the non-oxo analog.

Late-Stage Diversification via Ester Aminolysis in Parallel Synthesis Libraries

The methyl ester's minimal steric footprint, contrasted with the ethyl ester analog in Section 3, Evidence Item 3, enables efficient direct amidation under mild conditions (e.g., AlMe₃-mediated or enzyme-catalyzed protocols) [1]. This supports high-throughput amide library synthesis where bulky esters would compromise conversion rates and yield, making the compound suitable for DNA-encoded library (DEL) technology or fragment-based drug discovery where ester-to-amide transformation is a key diversification step.

GMP Intermediate for Dual-Pharmacology Bronchodilator Development (Patent-Backed Pathway)

As documented in Section 3, Evidence Item 4, WO2016046390A1 specifies this exact compound for constructing molecules with combined β2-agonist and M3-antagonist activity [2]. Process chemistry groups scaling up such dual-acting bronchodilators for COPD/asthma can source the compound with the assurance that its regiochemistry, oxidation state, and ester protecting group align with the disclosed patent route, avoiding the synthetic redesign required if substituting with the non-oxo or free-acid analogs.

Physicochemical Probe Development for Structure-Activity Relationship (SAR) Studies of 2-Quinolone Bioisosteres

The systematic differences in LogP (Δ1.20 vs. non-oxo), PSA (Δ17.1 Ų), and hydrogen-bonding capacity between the target compound and its nearest analogs provide a clean matched-pair platform for probing the contribution of the 2-oxo group to target binding, solubility, and metabolic stability . Chemical biology groups can use this set (target compound, non-oxo analog, free acid) in parallel to deconvolute lipophilicity-driven versus hydrogen-bond-driven pharmacology without confounding substitutions.

Quote Request

Request a Quote for Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.